molecular formula C25H21N3O2 B2505911 3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide CAS No. 1903075-38-6

3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide

Cat. No.: B2505911
CAS No.: 1903075-38-6
M. Wt: 395.462
InChI Key: AVCQLPFORUWONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-N-({[2,3’-bipyridine]-3-yl}methyl)benzamide is a complex organic compound that features a benzamide core substituted with a benzyloxy group and a bipyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-({[2,3’-bipyridine]-3-yl}methyl)benzamide typically involves multiple steps:

    Formation of Benzyloxybenzaldehyde: This can be achieved by reacting benzaldehyde with benzyl alcohol in the presence of an acid catalyst.

    Synthesis of Bipyridine Derivative: The bipyridine moiety can be synthesized through a series of reactions starting from pyridine derivatives.

    Coupling Reaction: The final step involves coupling the benzyloxybenzaldehyde with the bipyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The nitro group in the bipyridine moiety can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives of the bipyridine moiety.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(Benzyloxy)-N-({[2,3’-bipyridine]-3-yl}methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyloxybenzoic acid
  • 3-Benzyloxybenzaldehyde
  • 3-Benzyloxybenzylamine

Uniqueness

Compared to similar compounds, 3-(benzyloxy)-N-({[2,3’-bipyridine]-3-yl}methyl)benzamide is unique due to the presence of both the benzyloxy and bipyridine moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

3-phenylmethoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c29-25(20-9-4-12-23(15-20)30-18-19-7-2-1-3-8-19)28-17-22-11-6-14-27-24(22)21-10-5-13-26-16-21/h1-16H,17-18H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCQLPFORUWONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.